molecular formula C22H30O2 B8626320 [1,1'-Biphenyl]-4-ol, 4'-(decyloxy)- CAS No. 91577-95-6

[1,1'-Biphenyl]-4-ol, 4'-(decyloxy)-

Cat. No. B8626320
M. Wt: 326.5 g/mol
InChI Key: KOCQKRAAQXTURR-UHFFFAOYSA-N
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Patent
US05045228

Procedure details

In 25 ml of methanol was dissolved 5.0 g of biphenyl, and a solution comprising 1.3 g of sodium hydroxide, 1 ml of water and 5 ml of methanol was added to the above solution. The mixture was refluxed under heating, a solution of 5.4 g of n-bromodecane in 5 ml of methanol was dropped into the formed solution, and the mixture was refluxed overnight. The reaction liquid was concentrated under a reduced pressure and the pH value was adjusted to 2 to 3 by water and hydrochloric acid. The mixture was extracted three times with chloroform, and the extract layer was washed with a saturated aqueous sodium chloride solution dried on magnesium sulfate, concentrated under a reduced pressure and purified by 4-hydroxy-4'-decyloxybiphenyl.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
n-bromodecane
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:13].[Na+].[OH2:15]>CO>[OH:13][C:4]1[CH:5]=[CH:6][C:1]([C:7]2[CH:8]=[CH:9][C:10]([O:15][CH2:4][CH2:3][CH2:2][CH2:1][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:11][CH:12]=2)=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Three
Name
n-bromodecane
Quantity
5.4 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the above solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with chloroform
WASH
Type
WASH
Details
the extract layer was washed with a saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by 4-hydroxy-4'-decyloxybiphenyl

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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